molecular formula C14H11N7O B2755959 6-amino-2-oxo-1-phenyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1,2-dihydro-5-pyrimidinecarbonitrile CAS No. 338418-59-0

6-amino-2-oxo-1-phenyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1,2-dihydro-5-pyrimidinecarbonitrile

Cat. No.: B2755959
CAS No.: 338418-59-0
M. Wt: 293.29
InChI Key: ZZDXICBCKPZZSN-UHFFFAOYSA-N
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Description

6-Amino-2-oxo-1-phenyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1,2-dihydro-5-pyrimidinecarbonitrile is a pyrimidine derivative characterized by:

  • A pyrimidine core substituted with amino (NH₂), oxo (O), phenyl (C₆H₅), and carbonitrile (CN) groups.
  • A 1,2,4-triazole ring linked via a methylene (-CH₂-) bridge at position 4 of the pyrimidine . Its molecular formula is C₁₄H₁₁N₇O (MW: 293.29 g/mol). The triazole moiety is pharmacologically significant, as 1,2,4-triazole derivatives are known for antimicrobial, antifungal, and anticancer activities .

Properties

IUPAC Name

6-amino-2-oxo-1-phenyl-4-(1,2,4-triazol-1-ylmethyl)pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N7O/c15-6-11-12(7-20-9-17-8-18-20)19-14(22)21(13(11)16)10-4-2-1-3-5-10/h1-5,8-9H,7,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDXICBCKPZZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=NC2=O)CN3C=NC=N3)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-amino-2-oxo-1-phenyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1,2-dihydro-5-pyrimidinecarbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H14N6O. Its structure includes a pyrimidine ring and a triazole moiety, which are known to contribute to various biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds related to 6-amino derivatives. For instance, the encapsulation of similar pyrimidine derivatives in liposomes has shown significant cytotoxic effects against cancer cell lines such as HeLa. In vitro studies demonstrated a reduction in cell viability by approximately 75.91% at a concentration of 20 μg/mL . Moreover, in vivo studies using sarcoma 180 tumor models indicated tumor inhibition rates of 66.47% for liposomal formulations compared to lower rates for free compounds and standard treatments like 5-fluorouracil .

The mechanism through which 6-amino derivatives exert their antitumor effects often involves the induction of apoptosis and inhibition of cell proliferation. The MTT assay results indicated that the treatment significantly reduced mitochondrial activity in cancer cells, suggesting that these compounds may disrupt cellular metabolism critical for tumor growth .

Study on Pyrimidine Derivatives

In a comprehensive study focusing on various pyrimidine derivatives including those similar to our compound, researchers found that modifications in the structure could enhance biological activity. The study utilized both free and encapsulated forms of these compounds to assess their efficacy against different cancer types .

Compound TypeCytotoxicity (HeLa Cells)Tumor Inhibition Rate (%)
Free Form75.91%14.47%
Liposomal Form-66.47%
Standard Treatment-50.46%

Pharmacological Implications

The promising results from studies involving similar compounds suggest that 6-amino-2-oxo derivatives could be developed into effective antitumor agents with further research. Their ability to encapsulate within liposomes enhances bioavailability and reduces systemic toxicity, making them suitable candidates for further clinical evaluation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Triazolopyrimidine Derivatives

Compound 12 : 2-Methyl-4-{[(7-oxo-5-phenyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(phenyl)methyl]amino}-6-phenylpyrimidine-5-carbonitrile ()
  • Structure : Features a fused triazolo-pyrimidine core with additional phenyl and methyl substituents.
  • Activity : Exhibits antimicrobial properties, likely due to the triazole and pyrimidine synergy .
Fluconazole (C₁₃H₁₂F₂N₆O; )
  • Structure : A bis-triazole antifungal agent with a difluorophenyl group.
  • Activity : Broad-spectrum antifungal activity via cytochrome P450 inhibition.
  • Comparison : While both contain 1,2,4-triazole, fluconazole lacks the pyrimidine-carbonitrile scaffold, highlighting the target compound’s unique hybrid design .

Pyrimidine and Pyranopyrazole Carbonitriles

Compound 3s : 6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile ()
  • Structure: Pyranopyrazole fused ring with chlorophenyl and methoxyphenyl groups.
  • Key Difference: The pyranopyrazole core replaces the pyrimidine ring, reducing planarity and possibly altering metabolic stability .
Compound [1] : 6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile ()
  • Structure : Similar to 3s but with a methoxyphenyl substituent.

Triazine and Oxadiazole Derivatives

Compound 10d : 5-Amino-1-{2-[(2-methyl-5,6-dioxo-1,2,5,6-tetrahydro-1,2,4-triazin-3-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile ()
  • Structure : Integrates a triazinedione-thioether linkage.
  • Comparison : The sulfur atom in 10d may enhance redox activity compared to the target compound’s oxygen-rich system .

Comparative Data Table

Compound Name (Reference) Molecular Formula Core Structure Key Substituents Notable Properties
Target Compound C₁₄H₁₁N₇O Pyrimidine Phenyl, 1,2,4-triazolylmethyl, carbonitrile High polarity, potential bioactivity
Compound 12 C₂₅H₂₀N₈O Triazolo-pyrimidine Phenyl, methyl, amino Antimicrobial activity
Fluconazole C₁₃H₁₂F₂N₆O Bis-triazole Difluorophenyl Antifungal (CYP450 inhibition)
Compound 3s C₂₀H₁₅ClN₄O Pyranopyrazole Chlorophenyl, methoxyphenyl Structural diversity
Compound 10d C₁₇H₁₄N₈O₃S Pyrazole-triazine Thioether, dioxo-triazine Redox-active potential

Research Implications and Gaps

  • Structural Insights : The target compound’s triazolylmethyl-pyrimidine scaffold offers a balance between rigidity (pyrimidine) and flexibility (methylene bridge), which could optimize receptor binding .
  • Synthetic Challenges : –3 and 5–6 highlight the use of DMF, reflux conditions, and acidic work-ups for analogous compounds, suggesting viable routes for the target’s synthesis.
  • Biological Data Gap : While antimicrobial activity is reported for related triazolopyrimidines , specific data for the target compound are absent in the provided evidence.

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